Cas no 105151-35-7 (3-Acetamido-2-nitropyridine)

3-Acetamido-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-Acetamido-2-nitropyridine
- 105151-35-7
- UWCIUYZGGALJBA-UHFFFAOYSA-N
- SCHEMBL10745616
- N-(2-Nitro-pyridin-3-yl)-acetamide
- N-(2-Nitro-3-pyridinyl)acetamide #
- SB55440
- 3-Pyridinamine, N-acetyl-2-nitro-
- N-(2-nitropyridin-3-yl)acetamide
-
- インチ: InChI=1S/C7H7N3O3/c1-5(11)9-6-3-2-4-8-7(6)10(12)13/h2-4H,1H3,(H,9,11)
- InChIKey: UWCIUYZGGALJBA-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C([N+]([O-])=O)N=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 181.04874109Da
- どういたいしつりょう: 181.04874109Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-Acetamido-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029187174-1g |
N-(2-Nitropyridin-3-yl)acetamide |
105151-35-7 | 97% | 1g |
$731.88 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665276-1g |
N-(2-nitropyridin-3-yl)acetamide |
105151-35-7 | 98% | 1g |
¥10878.00 | 2024-08-09 | |
Chemenu | CM484979-1g |
N-(2-Nitropyridin-3-yl)acetamide |
105151-35-7 | 97% | 1g |
$663 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665276-5g |
N-(2-nitropyridin-3-yl)acetamide |
105151-35-7 | 98% | 5g |
¥23559.00 | 2024-08-09 |
3-Acetamido-2-nitropyridine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
3-Acetamido-2-nitropyridineに関する追加情報
Introduction to 3-Acetamido-2-nitropyridine (CAS No. 105151-35-7)
3-Acetamido-2-nitropyridine (CAS No. 105151-35-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a key component in the development of novel therapeutic agents.
The chemical structure of 3-Acetamido-2-nitropyridine consists of a pyridine ring with an acetamido group at the 3-position and a nitro group at the 2-position. This arrangement imparts specific chemical properties that make it a valuable building block in organic synthesis. The presence of the nitro group confers electron-withdrawing properties, while the acetamido group provides additional functionalization opportunities, making it an attractive candidate for further chemical modifications.
In recent years, 3-Acetamido-2-nitropyridine has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of antiviral agents. Studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The unique structural features of 3-Acetamido-2-nitropyridine enable it to interact with viral enzymes and proteins, thereby inhibiting viral replication and spread.
Beyond antiviral applications, 3-Acetamido-2-nitropyridine has also been explored for its potential as an anticancer agent. Research has demonstrated that certain derivatives of this compound possess selective cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis (programmed cell death) in cancer cells. These findings have opened up new avenues for the development of targeted cancer therapies.
In addition to its therapeutic potential, 3-Acetamido-2-nitropyridine has found applications in the field of materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing. The tunable properties of MOFs derived from 3-Acetamido-2-nitropyridine make them particularly attractive for advanced technological applications.
The synthesis of 3-Acetamido-2-nitropyridine typically involves a multi-step process that begins with the nitration of 2-chloropyridine followed by acetylation and subsequent functionalization steps. Advances in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.
In conclusion, 3-Acetamido-2-nitropyridine (CAS No. 105151-35-7) is a multifaceted compound with significant potential in various scientific and technological domains. Its unique chemical structure and versatile properties make it an important molecule for further investigation and development. As research continues to uncover new applications and optimize synthetic methods, the importance of 3-Acetamido-2-nitropyridine is likely to grow, contributing to advancements in medicinal chemistry, pharmaceuticals, materials science, and beyond.
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